1H-indole-5-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGMZFOGQIBZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Indole 5 Sulfonyl Chloride and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods provide a straightforward route to indole (B1671886) sulfonyl chlorides and their precursors, often involving the direct functionalization of the indole ring.
Sulfonation of Indole Derivatives with Chlorosulfonic Acid
A common and direct method for the synthesis of indole-5-sulfonyl chloride involves the electrophilic aromatic substitution of an indole derivative with chlorosulfonic acid. smolecule.comnih.gov This reaction is typically performed under strongly acidic conditions.
The mechanism for this regioselective 5-chlorosulfonation is proposed to proceed through the protonation of the indole at the C3 position. smolecule.comnih.gov This protonation serves a dual purpose: it protects the typically reactive C3 position from electrophilic attack and directs the incoming electrophile, the chlorosulfonyl group (ClSO₂⁺), to the C5 position of the indole nucleus. smolecule.comnih.gov For instance, stirring 2-phenylindole (B188600) with neat chlorosulfonic acid at 0°C and allowing it to warm to room temperature yields the 5-chlorosulfonyl-2-phenylindole (B13929369) intermediate in high yield after quenching with ice water. nih.gov
This method has been successfully applied to various indole derivatives. For example, the sulfonation of 1-phenylsulfonyl-1H-indoles with chlorosulfonic acid in acetonitrile (B52724) provides a clean and simple protocol for the direct synthesis of 1-phenylsulfonyl-1H-indole-3-sulfonyl chlorides. researchgate.net This highlights the versatility of chlorosulfonic acid in achieving sulfonation at different positions of the indole ring, depending on the directing effects of existing substituents.
It is also possible to obtain sulfonated indole derivatives using a mixture of sulfuric acid and chlorosulfonic acid. google.com For example, reacting α-heptadecenyl-indole with a mixture of sulfuric acid monohydrate and chlorosulfonic acid at 10°C results in the formation of the corresponding sulfonic acid. google.com
Electrochemical Sulfonylation Methods for Indole Sulfonic Esters (Precursors to Sulfonyl Chlorides)
Recent advancements in synthetic chemistry have led to the development of electrochemical methods for the synthesis of indole sulfonic esters, which are valuable precursors that can be converted to the corresponding sulfonyl chlorides. These methods offer a greener and milder alternative to traditional sulfonation techniques. acs.orgnih.govacs.org
A direct electrochemical sulfonylation has been developed that utilizes indoles, inorganic sulfites (such as sodium metabisulfite (B1197395) or sodium bisulfite), and alcohols in an undivided electrolysis cell. acs.orgnih.govacs.org This method efficiently produces a variety of indolyl sulfonate esters. acs.orgnih.gov The inorganic sulfite (B76179) acts as the SO₂ source for the Csp²–H sulfonylation under mild conditions. acs.orgnih.govacs.org This electrochemical approach is notable for its use of readily available and cost-effective reagents. acs.orgnih.gov
The following table summarizes the key aspects of this electrochemical method:
| Feature | Description |
| Reactants | Indoles, Inorganic Sulfites (e.g., Na₂S₂O₅, NaHSO₃), Alcohols |
| Reaction Cell | Undivided electrolysis cell |
| Key Transformation | Csp²–H sulfonylation |
| SO₂ Source | Inorganic sulfite |
| Conditions | Mild |
| Products | Indoyl sulfonate esters |
This method has been shown to be controllable. For example, indole sulfonate esters 5a and 6a can be prepared selectively by tuning the electrochemical conditions. The electrochemical sulfonylation in the presence of Na₂S₂O₅ provides product 5a in 67% yield, while the electrosynthesis of 6a from 4a , NaHSO₃, and methanol (B129727) proceeds in 72% yield via a sulfonylation/reduction sequence. acs.org
An interesting facet of the electrochemical sulfonylation of indoles is the possibility of a paired electrosynthesis. acs.orgnih.gov In this process, the inorganic sulfite plays a dual role, leading to a sulfonylation/reduction sequence that efficiently delivers hydroxyl-substituted indole sulfonate esters. acs.orgnih.govacs.org This paired electrosynthesis demonstrates the versatility of electrochemical methods in achieving multiple transformations in a single pot.
Multi-step Synthetic Routes
Multi-step syntheses offer greater control and are often necessary for preparing specifically functionalized indole-5-sulfonyl chlorides.
Starting from Functionalized Indole Derivatives
The synthesis of 1H-indole-5-sulfonyl chloride and its derivatives can be achieved by starting with pre-functionalized indole precursors. ontosight.ai This approach allows for the strategic introduction of various substituents on the indole ring before the final sulfonyl chloride installation.
For example, the synthesis of 5-sulfonyl isatin (B1672199) derivatives involves the reaction of isatin with chlorosulfonic acid, which can then be reacted with various amines to produce a library of compounds. nih.gov Although the direct chlorosulfonation of isatin can lead to a mixture of products, this intermediate mixture can be used to synthesize target compounds in good yields. nih.gov
Another multi-step approach involves the synthesis of 1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)-. This is typically achieved by reacting an indole compound with 5-amino-2-chlorobenzenesulfonyl chloride in the presence of a base. ontosight.ai This highlights the use of a pre-formed sulfonyl chloride to introduce the desired sulfonyl group onto the indole nitrogen.
The synthesis of new functionalized indoles can also begin with precursors like ethyl indol-2-carboxylate. researchgate.net Alkylation of the indole nitrogen followed by other transformations can lead to a variety of substituted indoles, which could then potentially undergo sulfonation to yield the desired sulfonyl chlorides. researchgate.net
The following table outlines a general multi-step synthetic sequence:
| Step | Description | Example |
| 1 | Functionalization of the Indole Core | Introduction of substituents at various positions of the indole ring. |
| 2 | Introduction of the Sulfonyl Group | Reaction with a sulfonating agent, such as chlorosulfonic acid or a pre-formed sulfonyl chloride. |
| 3 | Further Derivatization (Optional) | Conversion of the sulfonyl chloride to sulfonamides or other derivatives. |
This multi-step strategy provides the flexibility to synthesize a diverse range of indole-5-sulfonyl chloride derivatives with specific substitution patterns tailored for various applications.
Preparation of Indole-based Sulfonamides as Precursors
The synthesis of indole-based sulfonamides is a common and versatile strategy for accessing a wide range of derivatives. These sulfonamides can then be further modified or used directly in various applications.
Reaction of Indole-3-carbohydrazide with Aryl Sulfonyl Chlorides
A notable method for preparing indole-based sulfonamides involves the reaction of an indole-3-carbohydrazide with various aryl sulfonyl chlorides. nih.govresearchgate.net For instance, a series of new indole-based-sulfonamide derivatives (A1–A8) were synthesized by reacting 5-fluoro-1H-indole-3-carbohydrazide with different aryl sulfonyl chlorides in the presence of pyridine (B92270). nih.gov This reaction is typically carried out by heating the mixture under reflux for a couple of hours. nih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). nih.gov After the reaction is complete, the solvent is removed under vacuum, and the crude product is recrystallized from ethanol (B145695) to yield the pure sulfonamide derivatives with good yields, ranging from 78% to 85%. nih.gov
This method has been successfully applied to produce a variety of indole sulfonamides with different substitutions on the aryl ring of the sulfonyl chloride. nih.gov The resulting compounds have been characterized using various spectroscopic techniques. nih.govresearchgate.net
Synthesis of Indolesulfonamides with Polar Substituents
To enhance the polarity and potentially improve the pharmacokinetic properties of indole-based compounds, researchers have focused on synthesizing indolesulfonamides with polar substituents. csic.es A study detailed the synthesis of 45 new indolesulfonamide analogues with modifications at the sulfonamide nitrogen, the methoxyaniline group, and the indole 3-position. csic.es These modifications were introduced to increase the polarity of the molecules. csic.es
One general procedure for synthesizing these indoline-sulfonamides involves reacting the appropriate starting materials at room temperature in a mixture of ethyl acetate (B1210297) and water with sodium bicarbonate under a nitrogen atmosphere. csic.es Upon completion, the reaction is diluted with methyl tert-butyl ether (MTBE) and cooled. The resulting precipitate is then filtered, washed with water and MTBE, and can be used in subsequent reactions without further purification. csic.es The introduction of polar groups, such as cyano substituents at the indole 3-position, has been shown to provide an optimal balance of anti-proliferative activity and polarity. csic.es
Formation of Sulfonyl Chloride from Sulfonic Acids
The conversion of sulfonic acids to their corresponding sulfonyl chlorides is a fundamental transformation in organic synthesis. This method is also applicable to the indole series. The process typically involves the use of a chlorinating agent. researchgate.net
One common approach is the chlorosulfonation of an indole derivative. For example, 1H-indole-2,3-dione can be added to chlorosulfonic acid at a low temperature (below 5 °C). asianpubs.org The reaction mixture is then stirred and slowly heated to around 70 °C for several hours. asianpubs.org After cooling, the mixture is poured into ice water, and the resulting solid sulfonyl chloride is collected by filtration, washed with cold water, and dried. asianpubs.org
Other chlorinating agents that can be employed for the conversion of sulfonic acids to sulfonyl chlorides include thionyl chloride, phosphorus oxychloride, and phosphorus pentachloride. researchgate.netchemicalbook.com The choice of reagent can influence the reaction conditions and the yield of the desired product. chemicalbook.com For instance, using thionyl chloride can lead to high yields of the sulfonyl chloride without the formation of sulfuric acid as a byproduct. chemicalbook.com
A more recent and milder method involves the use of a pyrylium (B1242799) salt (Pyry-BF4) to activate primary sulfonamides, enabling their conversion to sulfonyl chlorides. nih.gov This approach is particularly useful for the late-stage functionalization of complex molecules due to its mild reaction conditions and high selectivity for the primary sulfonamide group. nih.gov
Regioselectivity in Sulfonylation of Indole Core
The position at which the sulfonyl group is introduced onto the indole ring is a critical aspect of the synthesis, as it significantly influences the properties of the final compound. The indole nucleus is an electron-rich heterocycle, making it prone to electrophilic substitution reactions. bhu.ac.in
The regioselectivity of sulfonylation is influenced by several factors, including the reaction conditions and the nature of the substituents already present on the indole ring.
C-3 Sulfonylation: Sulfonation of indole typically occurs at the C-3 position when using the pyridine-sulfur trioxide complex in hot pyridine. bhu.ac.in This is because the C-3 position is the most nucleophilic site in the indole ring. bhu.ac.in
C-2 Sulfonylation: While C-3 is the preferred site for electrophilic attack, C-2 sulfonylation can be achieved under specific conditions. A facile method for regioselective C-2 sulfonylation of indoles has been described using molecular iodine as a mediator. nih.gov This reaction proceeds at room temperature and provides the 2-sulfonylated products in high yields. nih.gov Another approach utilizes iodine-catalyzed reaction of indoles with sodium sulfinates to selectively form 2-arylsulfonyl indoles. nih.gov
C-5 Sulfonylation: The synthesis of this compound specifically involves the introduction of the sulfonyl chloride group at the C-5 position. This is often achieved through chlorosulfonation of an appropriately substituted indole precursor. asianpubs.org
Influence of Substituents: The presence of substituents on the indole ring can direct the position of sulfonylation. If the C-3 position is already occupied, electrophilic substitution will likely occur at the C-2 position. bhu.ac.in If both C-2 and C-3 are blocked, the electrophile will typically attack the C-6 position. bhu.ac.in
The ability to control the regioselectivity of the sulfonylation reaction is crucial for the targeted synthesis of specific indole-based sulfonyl chlorides and their derivatives.
Reactivity and Reaction Pathways of 1h Indole 5 Sulfonyl Chloride
Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group
The primary reaction pathway for 1H-indole-5-sulfonyl chloride involves the nucleophilic substitution of the chloride atom on the sulfonyl group. smolecule.com This reactivity allows for the formation of stable sulfur-nitrogen or sulfur-oxygen bonds, leading to the synthesis of sulfonamides and sulfonate esters, respectively.
The reaction of this compound with primary or secondary amines is a cornerstone of its synthetic utility, yielding a class of compounds known as sulfonamides. cbijournal.com This transformation is a classic example of nucleophilic acyl substitution at a sulfur center.
The formation of sulfonamides from this compound proceeds through the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride. cbijournal.comresearchgate.net This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534) (TEA), to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. cbijournal.comnih.gov Primary amines react readily to form secondary sulfonamides, while secondary amines yield tertiary sulfonamides. cbijournal.comucl.ac.uk
The general reaction can be summarized as follows:
With Primary Amines: R-NH₂ + ClSO₂-Indole → R-NH-SO₂-Indole + HCl
With Secondary Amines: R₂NH + ClSO₂-Indole → R₂N-SO₂-Indole + HCl
Research has demonstrated the successful synthesis of various indole-based sulfonamides using this method. For instance, 5-fluoro-1H-indole-3-carbohydrazide has been reacted with different aryl sulfonyl chlorides in pyridine to produce a series of novel sulfonamide derivatives. nih.gov Similarly, 5-sulfonyl isatin (B1672199) derivatives have been synthesized by reacting a mixture containing the corresponding sulfonyl chloride with secondary amines like 1-methylpiperazine. nih.gov The reaction between anilines and sulfonyl chlorides to form sulfonamides is also a well-established procedure. cbijournal.com
Table 1: Examples of Sulfonamide Formation from Indole (B1671886) Sulfonyl Chloride Derivatives
| Amine Reactant | Sulfonyl Chloride Derivative | Base/Solvent | Product Class | Reference |
|---|---|---|---|---|
| Aryl/Heteroaryl Amines | This compound | Pyridine | Aryl/Heteroaryl Indole Sulfonamides | cbijournal.com |
| 1-Methylpiperazine | 5-Sulfonyl isatin chloride intermediate | Not specified | Piperazinyl-sulfonyl-indole-dione | nih.gov |
| Primary and Secondary Amines | Generic Sulfonyl Chlorides | Triethylamine (TEA)/THF | N-substituted Sulfonamides | cbijournal.com |
While the reaction between amines and sulfonyl chlorides often proceeds efficiently with a simple base, various catalytic systems have been developed to improve reaction conditions, yields, and substrate scope for general sulfonamide synthesis. organic-chemistry.orgthieme-connect.com
Palladium Catalysis: Palladium-catalyzed Suzuki-Miyaura coupling has been employed for the three-component synthesis of sulfonamides from sulfuric chloride, secondary amines, and arylboronic acids. rsc.org This method involves the in situ generation of a sulfamoyl chloride which then couples with the boronic acid. rsc.org
Copper Catalysis: Copper-catalyzed systems have been used for the aminosulfonylation of aryldiazonium salts with sulfur dioxide surrogates (like DABSO) and N-chloroamines to produce a wide range of sulfonamides under mild conditions. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation offers a rapid and efficient method for preparing sulfonamides. The reaction of a sulfonic acid with a halogenating agent like 2,4,6-trichloro- Current time information in Bangalore, IN.ekb.eg-triazine generates the sulfonyl chloride in situ, which then reacts with an amine to yield the sulfonamide in high yields. cbijournal.comekb.eg
Table 2: Catalytic and Alternative Methods in Sulfonamide Synthesis
| Method | Catalyst/Reagent | Reactants | Key Feature | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium Catalyst | Sulfuric chloride, Secondary Amine, Arylboronic Acid | Redox-neutral, three-component synthesis. rsc.org | rsc.org |
| Aminosulfonylation | Copper Catalyst, DABSO | Aryldiazonium salt, N-chloroamine | Utilizes a stable SO₂ surrogate. organic-chemistry.org | organic-chemistry.org |
This compound can also react with alcohols or phenols to form sulfonate esters. smolecule.com This reaction is analogous to the formation of sulfonamides, with the oxygen atom of the hydroxyl group acting as the nucleophile. deogiricollege.org
The reaction of a sulfonyl chloride with an alcohol or phenol (B47542) is a standard method for synthesizing sulfonate esters. eurjchem.comyoutube.com The process typically requires a base, often pyridine, which can also serve as the solvent, to neutralize the HCl byproduct. youtube.com The reaction involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom, displacing the chloride. youtube.com
This method has been widely applied to various phenols and sulfonyl chlorides, with studies showing that sulfonyl chlorides bearing both electron-donating and electron-withdrawing groups react efficiently to give good to excellent yields of the corresponding sulfonate esters. researchgate.net The use of catalytic 4-dimethylaminopyridine (B28879) (DMAP) has also been shown to be effective in sulfonylation reactions. deogiricollege.org
Table 3: Synthesis of Sulfonate Esters from Sulfonyl Chlorides
| Nucleophile | Sulfonyl Chloride | Conditions | Product | Reference |
|---|---|---|---|---|
| Phenol | Varied Aryl Sulfonyl Chlorides | Base (e.g., Pyridine) | Aryl Sulfonate Esters | researchgate.net |
| Alcohol | Generic Sulfonyl Chloride | Pyridine | Alkyl Sulfonate Ester | youtube.com |
Electrochemical methods provide a modern, often milder, alternative for synthesizing sulfonate esters, avoiding the need for harsh reagents. eurjchem.com A direct electrochemical sulfonylation has been developed for the synthesis of various indole sulfonate esters. nih.gov This method involves the reaction between an indole, an inorganic sulfite (B76179) (acting as the SO₂ source), and an alcohol in an undivided electrolysis cell under mild conditions. nih.govamazonaws.com This approach represents a direct C-H functionalization to form the sulfonate ester.
Another electrochemical approach involves the synthesis of sulfonate esters from sulfonyl hydrazides. In this method, conducting the reaction in an alkyl alcohol solvent at a constant current leads to the formation of alkyl sulfonic esters in moderate to good yields. rsc.org Mechanistic studies suggest the formation of sulfonyl radicals which then react with alkoxy radicals to generate the final ester product. rsc.org
Table 4: Electrochemical Synthesis of Sulfonate Esters
| Method | Starting Materials | Key Features | Product | Reference |
|---|---|---|---|---|
| Direct Electrochemical Sulfonylation | Indole, Inorganic Sulfite, Alcohol | C-H functionalization, mild conditions, undivided cell. nih.gov | Indole Sulfonate Ester | nih.govamazonaws.com |
Formation of Sulfonate Esters
Reactions Involving the Indole Nucleus
The indole core of this compound is an electron-rich aromatic system, yet its reactivity is significantly modulated by the strongly electron-withdrawing sulfonyl chloride group at the C-5 position. This leads to a nuanced chemical behavior, particularly in reactions targeting the pyrrole (B145914) portion of the indole ring.
Functionalization at the N-1 Position of Indole
The nitrogen atom (N-1) of the indole ring is a key site for functionalization, which can alter the electronic properties of the entire molecule and direct subsequent reactions. A common strategy involves the deprotonation of the N-H bond using a base, followed by reaction with an electrophile.
For instance, N-acylation can be achieved with carboxylic acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (DMAP). researchgate.net This method is particularly effective for indoles bearing electron-withdrawing groups at the C-5 position, such as the sulfonyl chloride in the title compound. researchgate.net
Similarly, sulfonylation at the N-1 position is a prevalent modification. The general method involves deprotonation with a base like sodium hydride (NaH) in an appropriate solvent such as tetrahydrofuran (B95107) (THF), followed by the addition of a sulfonyl chloride, like p-toluenesulfonyl chloride. nih.gov Weaker bases including sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and triethylamine (NEt3) have also been successfully employed for N-sulfonylation, offering a simpler and more general process. researchgate.net
These N-functionalization reactions are crucial as the group installed on the nitrogen can serve as a protecting group or as a directing group to control regioselectivity in further functionalization steps at the carbon atoms of the indole ring. nih.govbeilstein-journals.org
Table 1: Conditions for N-1 Functionalization of Indole Derivatives
| Reaction Type | Reagents | Base | Outcome |
| N-Acylation | Carboxylic Acids, DCC, DMAP | DMAP | High yields with C-5 electron-withdrawing groups. researchgate.net |
| N-Sulfonylation | p-Toluenesulfonyl chloride | Sodium Hydride | Effective for tosylation of the indole nitrogen. nih.gov |
| N-Benzylation | Benzyl Halides | KOH, NaOH, NEt3 | Provides N-benzylated indoles in high yields. researchgate.net |
| N-Methylation | Methylating Agents | KOH, NaOH, NEt3 | Efficient N-methylation of the indole core. researchgate.net |
Functionalization at C-2 and C-3 Positions of Indole Ring
The C-2 and C-3 positions of the indole nucleus are the most common sites for electrophilic substitution and transition-metal-catalyzed functionalization due to the high electron density of the pyrrole ring.
In general indole chemistry, C-3 functionalization through reactions like the Friedel-Crafts type is typically straightforward. nih.gov For example, the sulfenylation of indoles with reagents like sulfonyl chlorides or sodium sulfinates predominantly yields 3-sulfenylindoles. nih.gov However, achieving functionalization at the C-2 position is often more challenging and may require the installation of a directing group on the indole nitrogen. nih.gov In some palladium-catalyzed arylations, C-2 selectivity can be achieved through a C-3 to C-2 migration of the palladium catalyst. acs.org
The presence of a sulfonyl group, whether on the nitrogen or the benzene (B151609) ring, exerts a profound influence on the reactivity and regioselectivity of the indole nucleus.
Electronic Effect : A sulfonyl group is strongly electron-withdrawing, which deactivates the indole ring towards traditional electrophilic substitution. This effect means that indoles with electron-donating groups react faster in electrophilic reactions like sulfenylation compared to those with electron-withdrawing groups. researchgate.net Conversely, this electron deficiency can enable alternative reaction pathways. For example, 1,2-bis(phenylsulfonyl)-1H-indole becomes sufficiently electron-poor to undergo nucleophilic attack at the C-3 position, a reactivity pattern contrary to that of typical electron-rich indoles. arkat-usa.org
Directing Group Effect : A sulfonyl group attached to the N-1 position can act as a powerful directing group in transition-metal-catalyzed reactions. A notable example is the N-(2-pyridyl)sulfonyl group, which selectively directs palladium-catalyzed C-H alkenylation to the C-2 position. beilstein-journals.org This control of regioselectivity is crucial for synthesizing specifically substituted indole derivatives. beilstein-journals.org Similarly, the N-phenylsulfonyl group in 1-(phenylsulfonyl)indole (B187392) facilitates Friedel-Crafts acylation at the C-3 position. acs.org
Modern synthetic methods have enabled the direct functionalization of otherwise unreactive C-H bonds, often through elegant cascade reactions catalyzed by transition metals. These strategies offer high atom economy and allow for the construction of complex molecular architectures from simple indole precursors.
Palladium-catalyzed reactions are particularly prominent for the C-H functionalization of indoles. beilstein-journals.org Methodologies have been developed for the selective C-H alkenylation at both the C-2 and C-3 positions. beilstein-journals.org The regiochemical outcome can often be controlled by the choice of protecting group on the indole nitrogen. beilstein-journals.org For instance, intramolecular palladium-catalyzed reactions of alkenylindoles can lead to annulated products, forming new carbocyclic rings fused to the indole core. beilstein-journals.org
More complex cascade reactions have also been reported. Rhodium(III)-catalyzed systems can achieve chemo-divergent annulations involving a C-2–H activation step to build fused diazepine (B8756704) structures. nih.gov Furthermore, visible-light-induced photoredox catalysis has emerged as a powerful tool for initiating radical cascade reactions to synthesize indole alkaloids or for performing cascade sulfonylation-cyclization reactions with sulfonyl chlorides. researchgate.netaablocks.com Recent advances include Pd(II)/Cu(I) co-catalyzed dual C-H functionalization at both the C-2 and C-3 positions simultaneously using specific bifunctional reagents. researchgate.net
Table 2: Examples of C-H Functionalization Strategies for Indoles
| Position(s) | Reaction Type | Catalyst System | Key Feature |
| C-2 | C-H Alkenylation | Pd(II) with N-(2-pyridyl)sulfonyl directing group | Directing group controls regioselectivity. beilstein-journals.org |
| C-3 | C-H Alkenylation | Pd(II) with N-benzyl protecting group | Protecting group influences site of attack. beilstein-journals.org |
| C-2 | C-H Activation/Annulation | Rh(III) | Chemo-divergent synthesis of fused heterocycles. nih.gov |
| C-2 & C-3 | Dual C-H Functionalization | Pd(II)/Cu(I) | Simultaneous functionalization of both positions. researchgate.net |
Acylation Reactions
Acylation, the introduction of an acyl (RCO-) group, is a fundamental transformation for the indole nucleus. The Friedel-Crafts acylation of 1-(phenylsulfonyl)indole using an acid chloride and a Lewis acid catalyst proceeds efficiently to yield 3-acylindoles. acs.org The N-sulfonyl group serves to protect the nitrogen and activate the ring for a clean reaction at the C-3 position. acs.org
Direct acetylation of an unprotected indole with acetic anhydride (B1165640) can lead to the formation of 1,3-diacetyl indole. researchgate.net Subsequent selective hydrolysis can then furnish the 3-acetyl indole. researchgate.net As mentioned previously, N-acylation is also a facile process, especially for indoles like the title compound that possess a C-5 electron-withdrawing group. researchgate.net
Reduction Reactions
The pyrrole ring of the indole nucleus can be selectively reduced to afford the corresponding indoline (B122111) (2,3-dihydroindole) derivative. smolecule.com This transformation is a common strategy in indole chemistry to alter the electronic and steric properties of the molecule or to enable further functionalization patterns that are not accessible with the aromatic indole core. While specific studies on the reduction of this compound are not detailed, the general reactivity of the indole ring suggests it is susceptible to reduction under appropriate catalytic hydrogenation or chemical reduction conditions. smolecule.comrsc.org
Mechanistic Investigations of Reactions Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic methodologies. These investigations often reveal the formation of transient species and the influence of various reaction parameters.
While many reactions of sulfonyl chlorides proceed through ionic pathways, the involvement of sulfonyl radicals as intermediates has been identified in certain transformations. researchgate.net Sulfonyl radicals (RSO₂•) can be generated from sulfonyl chlorides under specific conditions, such as through photolysis, thermolysis, or single-electron transfer (SET) processes initiated by metals or organic mediators. magtech.com.cn
These highly reactive intermediates can participate in a variety of reactions, including addition to multiple bonds and cyclization reactions. For instance, the elimination of a sulfonyl radical from an α-sulfonamidoyl radical can lead to the formation of imines. nih.gov Although direct evidence for the involvement of sulfonyl radicals in the majority of this compound's typical reactions (like sulfonamide formation) is not prevalent in the literature, it is a plausible pathway under radical-promoting conditions. Copper-catalyzed systems, for example, have been shown to involve sulfonyl radicals in transformations of related sulfonyl chlorides. smolecule.com
Recent studies have highlighted the generation of sulfonyl radicals from various precursors, including sulfonyl chlorides, for subsequent reactions. researchgate.net These methods often employ visible-light photoredox catalysis or other radical initiation techniques to achieve sulfonylation of various substrates. researchgate.net
Transition metal catalysis has emerged as a powerful tool for the functionalization of indoles and for reactions involving sulfonyl chlorides. arabjchem.orgresearchgate.net These catalysts can offer milder reaction conditions, higher selectivity, and access to novel reaction pathways that are not achievable through traditional methods.
Palladium-catalyzed reactions are particularly prominent in indole chemistry. beilstein-journals.org For instance, palladium catalysts can facilitate the cross-coupling of the indole C-H bonds with various partners. While the primary use of this compound is as a sulfonylating agent, the indole ring itself can undergo palladium-catalyzed C-H functionalization. The regioselectivity of these reactions can often be controlled by directing groups. beilstein-journals.org A Pd(OAc)₂-mediated system has been shown to effect C-H activation, with ligands like 2,2'-bipyridine (B1663995) improving the turnover number.
Rhodium(III) catalysts are also widely used for the C-H functionalization of indoles, often leading to the synthesis of complex polycyclic indole derivatives. nih.govnih.gov These reactions typically proceed through a C-H activation/annulation cascade. The choice of the transition metal catalyst can be crucial in determining the reaction outcome, with different metals promoting different cyclization pathways. nih.gov
Copper-catalyzed reactions have also been employed, for instance, in azide-alkyne cycloaddition reactions to synthesize complex indole derivatives. Mechanistic studies of copper-catalyzed systems with sulfonyl chlorides have suggested the involvement of sulfur-centered radical intermediates generated through the homolysis of the chlorine-sulfur bond. smolecule.com
Table 1: Examples of Transition Metal-Catalyzed Reactions Involving Indole Derivatives
| Catalyst System | Substrate Type | Reaction Type | Key Features |
| Pd(OAc)₂ / 2,2'-bipyridine | Indole derivative | C-H Activation/Sulfonation | Improved turnover number with ligand. |
| Rh(III) complexes | Indole derivative | C-H Functionalization/Annulation | Synthesis of polycyclic indole-fused systems. nih.govnih.gov |
| Copper salts | Indole derivative with alkyne | Azide-Alkyne Cycloaddition | Formation of triazole-substituted indoles. |
| Palladium(II) complexes | N-(2-pyridyl)sulfonyl indole | C-2 Alkenylation | Directing-group controlled regioselectivity. beilstein-journals.org |
The outcome of reactions involving this compound is highly dependent on the reaction conditions. Careful control of parameters such as temperature, solvent, and the presence of additives is essential for achieving the desired product in high yield and purity.
Temperature: The reaction temperature can significantly affect the rate and selectivity of a reaction. For instance, in the synthesis of sulfonamides, reactions are often carried out at room temperature or below to control the exothermicity and prevent side reactions. nih.gov In some cases, heating may be necessary to drive the reaction to completion, but this can also lead to the formation of undesired byproducts.
Additives: Additives such as bases, catalysts, and radical initiators or scavengers play a crucial role in directing the course of a reaction.
Bases: In sulfonamide synthesis, a base such as pyridine or triethylamine is typically added to neutralize the hydrochloric acid generated during the reaction. researchgate.netnih.gov The choice and amount of base can impact the reaction rate and yield.
Catalysts: As discussed in the previous section, transition metal catalysts are key additives for enabling specific C-H functionalization and cross-coupling reactions. beilstein-journals.orgnih.gov
Oxidants: In some catalytic cycles, an oxidant is required to regenerate the active catalyst. For example, Cu(OAc)₂ is used as an oxidant in some palladium-catalyzed C-H activation reactions.
The table below summarizes the effect of various reaction conditions on the reactivity of sulfonyl chlorides.
Table 2: Influence of Reaction Conditions on Reactions of Sulfonyl Chlorides
| Reaction Condition | Effect | Example |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to byproducts. | Sulfonamide formation is often conducted at or below room temperature to control reactivity. nih.gov |
| Solvent | Influences solubility, stability of intermediates, and reaction rate. | Anhydrous polar aprotic solvents like dichloromethane (B109758) or THF are used to prevent hydrolysis of the sulfonyl chloride. |
| Bases | Neutralize acidic byproducts and can act as catalysts. | Pyridine or triethylamine is used to scavenge HCl in sulfonamide synthesis. researchgate.netnih.gov |
| Catalysts | Enable new reaction pathways and improve selectivity. | Palladium or rhodium catalysts are used for C-H functionalization of the indole ring. nih.gov |
| Oxidants | Regenerate the active catalyst in catalytic cycles. | Cu(OAc)₂ is used as an oxidant in some Pd-catalyzed reactions. |
Advanced Characterization Techniques for 1h Indole 5 Sulfonyl Chloride Derivatives
Spectroscopic Methods
Spectroscopic techniques are indispensable for the elucidation of the structural features of 1H-indole-5-sulfonyl chloride derivatives. These methods probe the interactions of molecules with electromagnetic radiation, yielding data that is fundamental to structural assignment and verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including derivatives of this compound. By mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.
¹H NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule. The chemical shifts (δ) of protons in indole-based sulfonamides are influenced by the electronic effects of the sulfonyl group and other substituents on the indole (B1671886) ring and the sulfonamide nitrogen. For instance, the N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature. Aromatic protons on the indole and any aryl substituents on the sulfonamide moiety resonate in the range of 7-9 ppm.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment. Aromatic carbons in the indole ring of these derivatives typically appear in the region of 100-140 ppm. The presence of the electron-withdrawing sulfonyl group influences the chemical shifts of the carbons in the benzene (B151609) portion of the indole ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is particularly useful for determining the stereochemistry and through-space proximity of protons. nih.gov In the context of complex indole derivatives, NOESY experiments can confirm the regiochemistry of substitution, for example, by showing correlations between protons on the indole core and those on adjacent substituents. nih.gov For instance, NOESY spectra have been used to confirm the C5-positioning of substituents by observing correlations between the indole N-H proton and the H7 proton, as well as between H6 and H7. nih.gov
¹H NMR Spectral Data for Selected this compound Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) |
| 3,3-dichloro-2-oxoindoline-5-sulfonyl chloride | CD₃COCD₃ | 8.39 (d, J = 2.0 Hz, 1H), 8.23 (dd, J = 8.5, 2.0 Hz, 1H), 7.46 (d, J = 8.5 Hz, 1H), 3.29 (s, 1H) asianpubs.org |
| 3,3-dichloro-1-ethyl-2-oxoindoline-5-sulfonyl chloride | CDCl₃ | 8.30 (d, J = 1.9 Hz, 1H), 8.15 (dd, J = 8.5, 2.0 Hz, 1H), 7.11 (d, J = 8.5 Hz, 1H), 3.90 (q, J = 7.3 Hz, 2H), 1.38 (t, J = 7.3 Hz, 3H) asianpubs.org |
| 5-[(4-Methylpiperazin-1-yl)sulfonyl]-1H-indole-2,3-dione | DMSO-d₆ | 11.47 (s, 1H), 7.90 (dd, J = 8.4, 2.0 Hz, 1H), 7.68 (d, J = 2.0 Hz, 1H), 7.12 (d, J = 8.4 Hz, 1H), 2.90 (s, 4H), 2.36 (t, J = 4.4 Hz, 4H), 2.14 (s, 3H) nih.gov |
| N-(4-hydroxyphenyl)-2-oxoindoline-5-sulfonamide derivative | DMSO-d₆ | 11.78 (s, 1H), 9.71 (s, 1H), 9.35 (s, 1H), 7.79 (d, J = 1.6 Hz, 1H), 7.66 (dd, J = 8.3, 1.8 Hz, 1H), 7.09 (d, J = 8.3 Hz, 1H), 6.84 (d, J = 8.8 Hz, 2H), 6.62 (d, J = 8.8 Hz, 2H) asianpubs.org |
¹³C NMR Spectral Data for a 5-[(4-Fluorophenyl)piperazinyl-1-yl]sulfonyl}-1H-indole-2,3-dione Derivative
| Solvent | ¹³C NMR Chemical Shifts (δ, ppm) |
| DMSO-d₆ | 183.3, 160.0, 156.9 (d, J = 229 Hz), 154.4, 147.7, 137.6, 128.9, 123.9, 118.8, 118.6 (d, J = 7.5 Hz), 115.8 (d, J = 21 Hz), 113.3, 49.1, 46.3 nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. In the analysis of this compound derivatives, IR spectroscopy can confirm the presence of key functional groups such as the N-H bond of the indole ring, the S=O bonds of the sulfonyl group, and any carbonyl (C=O) groups from modifications. japsonline.com The characteristic stretching vibrations for the sulfonyl group (SO₂) are typically observed as two strong bands in the regions of 1385-1323 cm⁻¹ (asymmetric) and 1177-1138 cm⁻¹ (symmetric). asianpubs.orgjapsonline.com The N-H stretch of the indole ring is usually seen as a sharp peak around 3300 cm⁻¹. japsonline.com
Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Reference |
| N-H (indole) | 3375 - 3281 | asianpubs.orgresearchgate.net |
| C=O | 1767 - 1678 | asianpubs.orgjapsonline.com |
| C=N | 1597 - 1593 | japsonline.com |
| SO₂ (asymmetric) | 1385 - 1323 | asianpubs.orgjapsonline.com |
| SO₂ (symmetric) | 1177 - 1138 | asianpubs.orgjapsonline.com |
Mass Spectrometry (HR-EIMS, ESI-MS, DART-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula of a compound. Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for polar and thermally labile molecules like many indole derivatives, allowing for the determination of the molecular ion peak, often as [M+H]⁺ or [M-H]⁻. asianpubs.orgnih.gov This technique is frequently coupled with liquid chromatography for LC-MS analysis. While less commonly reported for this specific class of compounds, other techniques like high-resolution electron ionization mass spectrometry (HR-EIMS) and Direct Analysis in Real Time (DART-MS) can also provide valuable structural information.
High-Resolution Mass Spectrometry (ESI-MS) Data for Selected this compound Derivatives
| Compound | Molecular Formula | Calculated m/z | Found m/z | Ion | Reference |
| 3,3-dichloro-2-oxoindoline-5-sulfonyl chloride | C₈H₄NO₃SCl₃ | 297.8899 | 297.8897 | [M-H]⁻ | asianpubs.org |
| N-(4-hydroxyphenyl)-3,3-dichloro-2-oxoindoline-5-sulfonamide | C₁₄H₁₀N₂O₄SCl₂ | 370.9660 | 370.9660 | [M-H]⁻ | asianpubs.org |
| 1-ethyl-N-(4-hydroxyphenyl)-3,3-dichloro-2-oxoindoline-5-sulfonamide | C₁₆H₁₄N₂O₄SCl₂ | 398.9973 | 398.9965 | [M-H]⁻ | asianpubs.org |
| 5-[(4-Methylpiperazin-1-yl)sulfonyl]-1H-indole-2,3-dione | C₁₃H₁₅N₃O₄S | 310.16 | 310.16 | [M+H]⁺ | nih.gov |
Electrochemical Characterization (e.g., Cyclic Voltammetry, Square Wave Voltammetry)
Electrochemical methods, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are employed to investigate the redox properties of this compound derivatives. nih.govnih.gov The indole nucleus is known to be electroactive and can be oxidized at various electrode surfaces. nih.gov These techniques provide valuable information about the oxidation and reduction potentials of the compounds, which can be related to their electronic structure and potential for involvement in redox processes.
Cyclic voltammetry involves scanning the potential of a working electrode and measuring the resulting current. For indole sulfonamide derivatives, CV studies typically reveal an irreversible oxidation peak, indicating that the oxidized species is not stable on the timescale of the experiment. nih.gov The potential at which this peak occurs provides insight into the ease of oxidation of the molecule, which can be influenced by the nature of substituents on the indole ring and the sulfonamide group. nih.govnih.gov
Square wave voltammetry is a more sensitive technique that can be used for quantitative analysis and to further investigate the redox mechanisms. By studying the effect of parameters such as pH and scan rate on the voltammetric response, information about the number of electrons and protons involved in the electrochemical reaction can be obtained. nih.gov Furthermore, electrochemical parameters like the standard heterogeneous rate constant (kₛ) and the electroactive surface coverage (Γ) can be calculated from the CV data. nih.govnih.gov
Electrochemical Parameters for Indole-based Sulfonamide Derivatives
| Derivative Substituent | Oxidation Peak Potential (Eₚ, V) vs Ag/AgCl | Reference |
| 4-methylphenyl | 0.58 | nih.gov |
| 4-methoxyphenyl | 0.56 | nih.gov |
| 4-chlorophenyl | 0.62 | nih.gov |
| 4-bromophenyl | 0.63 | nih.gov |
| 2,4,6-trimethylphenyl | 0.54 | nih.gov |
| Determined by cyclic voltammetry in 10% aqueous ethanol (B145695) (pH 7.4) at a pencil graphite (B72142) electrode. |
Chromatographic Methods (e.g., HPLC)
Chromatographic methods are essential for the separation, purification, and purity assessment of this compound derivatives. High-performance liquid chromatography (HPLC) is a particularly powerful technique for this purpose.
High-performance liquid chromatography (HPLC) is widely used to analyze reaction mixtures and to determine the purity of the final products. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), is a common approach for these compounds. The retention time of a compound in the chromatogram is a characteristic property under specific conditions (column, mobile phase, flow rate, and temperature) and can be used for identification when compared to a reference standard. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. For preparative applications, HPLC can be used to isolate pure compounds from complex mixtures. rsc.org
Typical HPLC Conditions for the Analysis of Indole Derivatives
| Parameter | Description |
| Column | Reversed-phase, such as C18 science.gov |
| Mobile Phase | Isocratic or gradient mixture of water with acetonitrile or methanol (B129727) science.gov |
| Detector | UV, typically in the range of 240-300 nm science.gov |
| Flow Rate | Typically 0.8 - 2.0 mL/min science.gov |
| Analysis Type | Purity assessment, quantitative analysis, preparative separation researchgate.netrsc.org |
Computational and Theoretical Studies on 1h Indole 5 Sulfonyl Chloride and Its Derivatives
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are crucial for understanding how indole-5-sulfonamide derivatives, synthesized from the 1H-indole-5-sulfonyl chloride precursor, interact with their protein targets.
Molecular docking studies have successfully elucidated the binding modes of various indole-5-sulfonamide derivatives with several key protein targets, revealing the specific molecular interactions that drive their biological activity.
Carbonic Anhydrases (CAs): In studies of 1-acylindoline-5-sulfonamides as inhibitors of cancer-related CA IX, docking simulations revealed that the sulfonamide group coordinates with the catalytic Zn²⁺ ion as a sulfonamidate anion. A critical and consistent interaction is the formation of hydrogen bonds with the backbone of the Thr199 residue. Additionally, the indoline (B122111) core establishes arene-H interactions with Leu198. The unique orientation of the 1-acyl group allows for the formation of an additional hydrogen bond with the Gln92 residue, enhancing binding affinity and contributing to the inhibitor's potential. nih.gov
Aromatase: For sulfonamide-based indoles designed as aromatase inhibitors, molecular docking showed that the most potent compounds occupy the same binding site as the natural substrate, androstenedione. This suggests a competitive mode of inhibition. Key interactions for the most active analogs include mimicking the hydrogen bond interactions of the natural substrate with MET374 and ASP309 residues within the enzyme's active site. nih.govresearchgate.net
Janus Kinase 3 (JAK3): In an analysis of indole-based diaza-sulfonamides targeting the JAK3 protein, a member of a critical signaling pathway, docking studies showed binding affinities ranging from -8.8 to -9.7 kcal/mol. The compounds fit within the protein's binding site, establishing hydrogen bond interactions similar to the known drug Doxorubicin. nih.gov
Other Enzymes: Docking studies of bisindolylmethane sulfonamides with α-amylase have identified key interactions, including hydrogen bonds, π–π stacking, and cation-π interactions that confirm their inhibitory mechanism. researchgate.net Similarly, studies on amino acid-sulfonamide conjugates targeting carbonic anhydrase-I showed that the compounds fit well into the active site, with the most promising candidates forming H-bonds with Thr199 and π-alkyl interactions with Pro202. researchgate.net
The following table summarizes the key interactions observed in docking studies for indole (B1671886) sulfonamide derivatives with various protein targets.
| Target Protein | Derivative Class | Key Interacting Residues | Types of Interactions | Docking Score (kcal/mol) |
| Carbonic Anhydrase IX | 1-Acylindoline-5-sulfonamides | Thr199, Leu198, Gln92, Zn²⁺ | Hydrogen Bonds, Arene-H, Metal Coordination | Not Specified |
| Aromatase | Phenoxy-indoles with sulfonamides | MET374, ASP309 | Hydrogen Bonds | Not Specified |
| JAK3 | Indole-based diaza-sulfonamides | Not Specified | Hydrogen Bonds | -8.8 to -9.7 |
| α-Amylase | Bisindolylmethane sulfonamides | Not Specified | Hydrogen Bonds, π–π Stacking | Not Specified |
| Carbonic Anhydrase I | Amino acid-sulfonamide conjugates | Thr199, Pro202 | Hydrogen Bonds, π-Alkyl | -6.9 to -7.8 |
SAR and QSAR studies provide a quantitative correlation between the chemical structure of a compound and its biological activity, offering a predictive framework for designing more potent molecules.
Structure-Activity Relationship (SAR): SAR analyses of indole-5-sulfonamide derivatives have yielded several key insights. For inhibitors of carbonic anhydrase, replacing an aminoindane scaffold with an indoline core significantly increases activity against cytosolic CA I and CA II isoforms. nih.gov The nature of the acyl group attached at the 1-position of the indoline ring is crucial; for instance, derivatives with chlorine-substituted benzoic acids demonstrate lower affinity for the off-target CA I isoform, enhancing selectivity. nih.gov Furthermore, the N1 amino group of the sulfonamide moiety is critical; it should generally be monosubstituted, as disubstitution often leads to a loss of activity. youtube.com The aromatic ring of the core indole structure is also essential and should not be replaced by other ring systems. youtube.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models have been successfully constructed to predict the activity of indole-sulfonamide derivatives against various targets.
Anticancer Activity: A QSAR model for indole-sulfonamide derivatives as anticancer agents revealed that properties such as charge, mass, polarizability, van der Waals volume, and electronegativity are key influencers of cytotoxic activity. acs.org
Aromatase Inhibition: A QSAR study on sulfonamide-based indoles as aromatase inhibitors identified the Moran autocorrelation descriptor (MATS6e), which relates to electronegativity, as a significant factor. nih.govresearchgate.net The model showed that a para-phenoxy indole derivative had a higher MATS6e value and correspondingly higher inhibitory activity compared to its ortho-phenoxy counterpart. nih.govresearchgate.net
The table below presents key descriptors identified in QSAR models for indole-sulfonamide derivatives.
| Biological Activity | QSAR Model Type | Key Molecular Descriptors | Implication of Descriptors |
| Anticancer (MOLT-3 cell line) | Multiple Linear Regression (MLR) | Charge, Mass, Polarizability, van der Waals volume, Electronegativity | These properties collectively influence how the compound interacts with its biological target. |
| Aromatase Inhibition | MLR | MATS6e (Moran autocorrelation of order 6, weighted by electronegativity) | Higher electronegativity at specific topological distances within the molecule enhances inhibitory activity. |
Mechanistic Insights from Computational Chemistry
Computational chemistry offers a window into the electronic structure and reactivity of molecules, providing mechanistic insights that are difficult to obtain through experimental means alone. Studies on indole-based sulfonamides have utilized techniques like Density Functional Theory (DFT) and electrochemical analysis to understand their behavior.
Electrochemical studies, supported by computational analysis, have proposed an oxidation mechanism for indole sulfonamide derivatives. nih.govresearchgate.net The process is suggested to occur via the transfer of one electron and one proton at the C2 position of the indole's pyrrole (B145914) ring. nih.govresearchgate.net Understanding these redox properties is valuable as it can serve as a model for the mechanism of electron exchange between indole-containing enzymes and their substrates. researchgate.net
DFT calculations have been employed to predict the structural and electronic properties of indole sulfonamide derivatives. These studies help in understanding the molecule's reactivity through the calculation of global descriptors and the analysis of molecular electrostatic potential maps, which identify likely sites for electrophilic and nucleophilic attack. researchgate.net Furthermore, DFT has been used to simulate vibrational spectra (FTIR) and NMR chemical shifts. nih.govmdpi.com For example, the calculated S-N stretching vibration mode in a sulfonamide compound was found to be in good agreement with experimental data, validating the computational model. nih.gov Time-dependent DFT (TD-DFT) has been used to assign UV-Vis spectral bands to specific electronic transitions, such as HOMO→LUMO transitions, providing a deeper understanding of the molecule's electronic behavior. mdpi.com
Prediction of Physicochemical Properties Relevant to Pharmacokinetics
The success of a drug candidate is highly dependent on its pharmacokinetic profile, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are now routinely used in the early stages of drug discovery to predict these properties, helping to identify and filter out compounds with unfavorable profiles. rsc.org
Numerous computational studies have been conducted on indole-sulfonamide derivatives to predict their ADMET properties using platforms like SwissADME and pkCSM. indexcopernicus.comnih.govresearchgate.net These analyses typically evaluate a range of crucial parameters:
Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to ensure good oral bioavailability. researchgate.net Many novel indole-sulfonamide derivatives have been shown to comply with these rules. researchgate.net
Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well a compound will be absorbed after oral administration. rsc.orgjapsonline.com
Distribution: Predictions include blood-brain barrier (BBB) permeability, which is critical for drugs targeting the central nervous system, and plasma protein binding (PPB), which affects the concentration of free drug available to act on its target. rsc.org
Metabolism: The potential for a compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes (e.g., CYP2C9, CYP2D6, CYP3A4) is a key prediction, as inhibition of these enzymes can lead to adverse drug-drug interactions. rsc.org
Toxicity: Various toxicological endpoints are predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). nih.gov
The following table provides a representative example of in silico predicted ADMET properties for a hypothetical indole-sulfonamide derivative based on published findings for this class of compounds.
| Property | Predicted Value/Classification | Significance in Pharmacokinetics |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good absorption from the gut. |
| Caco-2 Permeability | High | Suggests good potential for passive diffusion across the intestinal wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound is unlikely to cross into the brain, which is desirable for non-CNS targets. |
| P-glycoprotein Substrate | No | Indicates the compound is not likely to be actively pumped out of cells, improving bioavailability. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2D6 pathway. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving the major CYP3A4 metabolic pathway. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of causing genetic mutations. |
| hERG I Inhibitor | No | Low risk of causing drug-induced cardiac arrhythmias. |
These computational predictions are invaluable for prioritizing the synthesis and experimental testing of the most promising compounds, thereby accelerating the drug discovery process and reducing late-stage attrition. rsc.org
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of indole (B1671886) derivatives is evolving, with a strong emphasis on sustainability, efficiency, and atom economy. Future work on 1H-indole-5-sulfonyl chloride and its related structures will likely incorporate these cutting-edge synthetic strategies.
Modern synthetic chemistry is increasingly moving away from harsh reagents and expensive, toxic metal catalysts. Electrochemical synthesis represents a frontier in green chemistry, offering a way to form complex molecules under mild, oxidant-free conditions. rsc.org Recent advancements have demonstrated the electrochemical synthesis of substituted indoles through intramolecular annulation, avoiding the need for noble metals or external oxidants. rsc.org This approach allows for the compatibility of a wide range of functional groups. rsc.org Researchers have developed metal- and iodine-free electrosynthesis of indoles from readily available precursors, highlighting the method's excellent tolerance to air and water.
Another green approach is the development of metal-free C-H amination reactions, which use affordable and environmentally benign oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to construct the indole ring system. researchgate.net These operationally simple protocols obviate the need for transition-metal catalysts, broadening the scope and accessibility of indole synthesis. researchgate.net The application of these electrochemical and metal-free methods to the synthesis of this compound could provide more sustainable and cost-effective manufacturing routes.
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that allow for the construction of complex molecules in a single step from simple starting materials. iitj.ac.innih.gov These reactions offer significant advantages in terms of time, resource management, and environmental impact by minimizing purification steps and solvent usage. iitj.ac.in Future research will likely focus on designing cascade sequences to build functionalized indole-5-sulfonamides, potentially combining indole formation with sulfonamide coupling in a one-pot process. nih.govresearchgate.net
Direct C-H activation is another powerful tool for streamlining synthesis by allowing for the functionalization of the indole core without pre-functionalized starting materials. chim.it While the indole C3 position is typically the most reactive, methods are emerging for the selective functionalization of other positions, such as C2, C4, and C6, often using a directing group. chim.itacs.orgmdpi.com Ruthenium-catalyzed C-H activation, for example, has been used to modify various positions on the indole scaffold. mdpi.com Applying these techniques to an indole-5-sulfonyl chloride framework could rapidly generate diverse libraries of compounds by selectively adding substituents to the indole ring, complementing derivatization at the sulfonyl chloride group.
Flow chemistry is transforming the synthesis of pharmaceuticals by moving from traditional batch processes to continuous manufacturing. nih.govnih.govresearchgate.net This technology offers enhanced safety, scalability, and efficiency, with shorter reaction times and higher yields. nih.gov The synthesis of indole derivatives has been successfully adapted to flow systems, demonstrating significant improvements in productivity compared to batch methods. nih.govresearchgate.net For instance, classic indole syntheses like the Fischer and Hemetsberger–Knittel reactions have been optimized in continuous flow reactors, achieving high yields with residence times of only a few minutes. nih.gov The application of flow chemistry to the synthesis and subsequent derivatization of this compound could enable safer, more efficient, and easily scalable production for research and potential commercialization. nih.govepa.gov
Exploration of New Derivatization Strategies
The primary utility of this compound lies in its reactivity as a synthetic building block. The sulfonyl chloride group readily undergoes nucleophilic substitution with primary and secondary amines to form a wide array of sulfonamides. Future research will continue to explore this reactivity with novel and complex amines to generate new chemical entities. Beyond simple amine coupling, derivatization strategies will likely focus on using advanced catalytic methods, such as photocatalysis, to enable novel C-H functionalization of the sulfonamide derivatives themselves, allowing for modification of remote, unactivated C(sp3)-H bonds in the amine substituent. nih.gov This approach could rapidly increase molecular complexity and access previously unreachable chemical space.
Discovery of Novel Biological Activities and Therapeutic Applications
Derivatives of this compound, specifically indole-5-sulfonamides, have demonstrated a wide range of biological activities. Emerging research continues to uncover new therapeutic potentials for this class of compounds. nih.govresearchgate.net While established activities include anticancer, antimalarial, and carbonic anhydrase inhibition, new frontiers are being explored. nih.govnih.govacs.org
Recent studies have highlighted the potential of indole sulfonamides as:
Anticancer Agents : Targeting various mechanisms, including the inhibition of tubulin polymerization, protein kinases (like EGFR and CDK-2), and anti-apoptotic proteins such as Bcl-2. nih.govrsc.orgorientjchem.org
Antimalarial Agents : Showing promise against multidrug-resistant strains of Plasmodium falciparum. nih.govacs.org
Antimicrobial Agents : Exhibiting activity against various bacterial and fungal pathogens, providing a scaffold for developing new treatments to combat antibiotic resistance. researchgate.netnih.gov
Carbonic Anhydrase Inhibitors : Specifically targeting tumor-associated isoforms like CA IX and CA XII, which are involved in cancer cell survival under hypoxic conditions. nih.govtandfonline.com
α-Glucosidase Inhibitors : Demonstrating potential for the management of diabetes. nih.gov
The table below summarizes recent findings on the biological activities of various indole sulfonamide derivatives.
| Derivative Class | Biological Activity | Target/Mechanism | Key Findings | Citations |
|---|---|---|---|---|
| Hydroxyl-bearing bis-indole sulfonamides | Anticancer | Cytotoxicity against various cancer cell lines (HepG2, A549, MOLT-3) | CF3, Cl, and NO2 derivatives were the most promising anticancer compounds. | nih.govacs.org |
| Bis-indole sulfonamides | Antimalarial | Inhibition of P. falciparum (K1, multidrug-resistant strain) | A 4-OCH3 derivative was the most potent agent with an IC50 of 2.79 μM. | acs.org |
| Indole-N-phenylacetamide sulfonamides | Carbonic Anhydrase Inhibition | Inhibition of human isoforms hCA I, II, IX, and XII | Derivative 2h showed potent inhibition of hCA II (KI = 5.87 nM) and hCA XII (KI = 7.91 nM). | tandfonline.com |
| 1-Acylated indoline-5-sulfonamides | Anticancer (Hypoxia) | Inhibition of tumor-associated CA IX and CA XII | Compounds showed inhibitory activity with KI values up to 41.3 nM against CA XII. | nih.gov |
| General Indole Sulfonamides | Tubulin Polymerization Inhibition | Binding to the colchicine (B1669291) binding site of tubulin | Compound 18 showed potent antiproliferative activity (IC50 values of 0.24–0.59 μM) and induced apoptosis. | rsc.org |
| Indole Sulfonamides | α-Glucosidase Inhibition | Enzyme inhibition | A potent derivative showed an IC50 of 1.60 µM, significantly better than the standard drug acarbose. | nih.gov |
Advanced Computational Studies for Drug Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. nih.gov For indole sulfonamide derivatives, in silico techniques are being increasingly employed to predict biological activity, understand structure-activity relationships (SAR), and guide synthetic efforts.
Key computational approaches include:
Molecular Docking : This technique predicts the preferred orientation and binding affinity of a molecule to a biological target. nih.govresearchgate.net It has been used to elucidate how indole sulfonamide derivatives bind to the active sites of targets like carbonic anhydrase, tubulin, and various protein kinases, helping to rationalize their observed biological activities. rsc.orgtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. acs.orgnih.gov For indole sulfonamides, QSAR studies have successfully identified key physicochemical properties (such as mass, charge, and electronegativity) that govern their anticancer and antimalarial effects. nih.govnih.gov These models can then be used to predict the activity of newly designed, virtual compounds before they are synthesized, saving time and resources. acs.orgacs.org
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of the binding stability and interactions compared to static docking. This has been used to support the mode of action for indole-based compounds against viral targets, for instance. mdpi.com
These computational tools allow researchers to screen virtual libraries of compounds, prioritize synthetic targets, and optimize lead structures for improved potency and selectivity, ultimately streamlining the path from initial discovery to potential clinical candidates. acs.orgnih.gov
Investigations into Multifunctional Derivatives
The core concept behind multifunctional derivatives of this compound is the integration of distinct pharmacophores into a single molecular entity. This can lead to synergistic therapeutic effects, reduce the potential for drug resistance, and simplify treatment regimens. Research in this area is currently focused on developing hybrid molecules that combine the established biological activities of the indole-5-sulfonamide core with other functionalities to tackle complex diseases through a multi-pronged approach.
One notable area of investigation involves the design of derivatives with dual enzyme inhibition capabilities. For instance, researchers are exploring the synthesis of molecules that can simultaneously inhibit both carbonic anhydrases (CAs) and other enzymes implicated in cancer progression, such as protein kinases. The indole-5-sulfonamide moiety is a well-established inhibitor of various CA isoforms, some of which are overexpressed in tumors and contribute to their acidic microenvironment, promoting cancer cell survival and proliferation. By chemically linking this potent CA inhibitor to a pharmacophore known to inhibit a specific protein kinase crucial for tumor growth, a dual-acting anticancer agent can be created.
A significant focus has been on developing derivatives of indoline-5-sulfonamide, a reduced form of indole-5-sulfonamide, as potent inhibitors of cancer-related CAs, specifically isoforms IX and XII. Studies have shown that 1-acylated indoline-5-sulfonamides exhibit inhibitory activity against these tumor-associated CAs, with some derivatives demonstrating selectivity over other isoforms. nih.govnih.gov These compounds also show antiproliferative effects, and some are being investigated for their ability to overcome multidrug resistance in cancer cells. nih.gov
Furthermore, the concept of creating hybrid molecules extends to combining the anticancer properties of indole-5-sulfonamides with antimicrobial activities. The development of derivatives that not only target cancer cells but also possess the ability to combat bacterial or fungal infections could be particularly beneficial for immunocompromised cancer patients. This involves the strategic chemical modification of the this compound backbone to incorporate structural features known to confer antimicrobial efficacy.
The table below summarizes some of the key research findings in the development of multifunctional derivatives based on the indole-5-sulfonamide scaffold.
| Derivative Class | Intended Multifunctionality | Key Research Findings |
| 1-Acylated Indoline-5-Sulfonamides | Dual Carbonic Anhydrase Inhibition & Antiproliferative Activity | Demonstrated potent inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, along with moderate antiproliferative effects against cancer cell lines under both normal and hypoxic conditions. nih.govnih.gov |
| 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide Derivatives | Selective Carbonic Anhydrase Isoform Inhibition | Showed potent and selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII over other isoforms. drugbank.com |
While the direct synthesis of multifunctional derivatives from this compound is an emerging field, the existing research on related indole-5-sulfonamide structures provides a strong foundation. The versatility of the sulfonyl chloride group allows for its reaction with a wide range of amines and other nucleophiles, enabling the attachment of various pharmacophoric moieties. Future research is expected to leverage this synthetic accessibility to create a diverse library of multifunctional derivatives with tailored biological activities. The continued exploration of these hybrid molecules could lead to the development of next-generation therapeutics with enhanced efficacy and broader applications.
Q & A
Advanced Question
- Temperature Control: Store at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis .
- Moisture Avoidance: Use desiccants (e.g., molecular sieves) in sealed containers .
- Decomposition Monitoring: Regular TLC or LC-MS checks to detect degradation products (e.g., indole-5-sulfonic acid) .
How do reaction conditions impact the hydrolysis of this compound?
Advanced Question
Hydrolysis kinetics depend on:
- pH: Rapid in basic aqueous solutions (pH > 10) due to nucleophilic attack by hydroxide ions .
- Solvent Composition: Hydrolysis accelerates in polar protic solvents (e.g., methanol/water mixtures) .
- Mitigation: Use anhydrous conditions and scavengers (e.g., molecular sieves) during synthesis .
What methodologies ensure reproducibility in synthesizing this compound derivatives?
Q. Methodological Focus
- Detailed Documentation: Record reagent batches, solvent purity, and ambient conditions (humidity/temperature) .
- Standardized Protocols: Adopt stepwise procedures from literature (e.g., ’s CuI-catalyzed coupling) with rigorous purification .
- Collaborative Validation: Cross-check results with independent labs to confirm reproducibility .
How can computational modeling predict the reactivity of this compound in novel reactions?
Advanced Question
- DFT Calculations: Model transition states to predict regioselectivity in substitutions (e.g., sulfonamide vs. sulfonate formation) .
- Solvent Effects: Use COSMO-RS simulations to optimize solvent selection for desired reaction pathways .
- Validation: Compare computational predictions with experimental kinetic data .
What ethical considerations arise when publishing data on reactive intermediates like this compound?
Advanced Question
- Safety Transparency: Disclose hazards (e.g., corrosive byproducts) to ensure safe replication .
- Data Integrity: Avoid selective reporting of favorable results; include failed attempts to guide troubleshooting .
- Environmental Impact: Address waste disposal protocols in publications to promote sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
